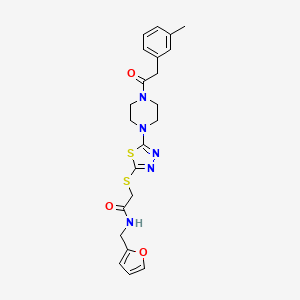
N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N5O3S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-2-((5-(4-(2-(m-tolyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a piperazine moiety, and a thiadiazole structure. Its chemical formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The thiadiazole ring is known for its ability to interact with enzymes involved in cancer cell proliferation. For instance, studies have shown that thiadiazole derivatives can inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells .
- Antioxidant Activity : Compounds containing furan rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 18 | PARP inhibition |
| Compound B | A549 (lung cancer) | 25 | Induction of apoptosis |
| This compound | TBD | TBD |
The specific IC50 values for N-(furan-2-ylmethyl)-2... are still under investigation but are expected to be in a similar range based on structural activity relationships observed in related compounds.
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may also exhibit neuroprotective effects. For instance, certain derivatives were shown to inhibit neuroinflammation and protect neuronal cells from β-amyloid-induced toxicity . This suggests that N-(furan-2-ylmethyl)-2... could potentially be explored for treating neurodegenerative diseases.
Case Studies
- Breast Cancer Study : A study evaluated the effects of thiadiazole derivatives on MCF-7 cells, revealing significant inhibition of cell viability at concentrations comparable to established chemotherapeutics like Olaparib. The mechanism was linked to enhanced apoptosis markers such as cleaved PARP and increased CASPASE 3/7 activity .
- Neuroprotection in Alzheimer's Models : Another investigation into related compounds demonstrated their ability to cross the blood-brain barrier and reduce neuroinflammatory markers in animal models of Alzheimer's disease. This highlights the potential for developing therapeutic agents targeting both cancer and neurodegenerative disorders .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-[2-(3-methylphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S2/c1-16-4-2-5-17(12-16)13-20(29)26-7-9-27(10-8-26)21-24-25-22(32-21)31-15-19(28)23-14-18-6-3-11-30-18/h2-6,11-12H,7-10,13-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUSHBHKBGSDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














